molecular formula C12H12O2 B2629080 1-(3-Ethyl-1-benzofuran-2-yl)ethanone CAS No. 15817-85-3

1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Cat. No. B2629080
CAS RN: 15817-85-3
M. Wt: 188.226
InChI Key: UZSCWWHVZCNFKQ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-benzofuran-2-yl)ethanone, also known as 3-ethylbenzofuran-2-one, is a synthetic compound used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.

Scientific Research Applications

Synthesis and Characterization

  • A study by Zhang et al. (2017) described a photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates to access highly functionalized polyheterocyclic 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, highlighting the chemical reactivity and potential of similar compounds in synthesizing polyheterocyclic structures (Jin Zhang et al., 2017).

Biocatalysis and Green Chemistry

  • Şahin (2019) demonstrated the use of Lactobacillus paracasei BD87E6 as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity and enantiomeric excess. This study provides an example of the application of biological methods in producing enantiopure substances, showcasing the relevance of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone derivatives in the production of chiral intermediaries for drug production (Engin Şahin, 2019).

Material Science

  • The work by Çelik and Coskun (2018) involved the synthesis of methacrylate polymers bearing chalcone side groups, where 1-(1-benzofuran-2-yl)ethanone was used in the synthesis process. This study explored the thermal and dielectric properties of the resulting polymers, indicating the potential of this compound in material science, particularly in the synthesis of polymers with specific thermal and dielectric properties (T. Çelik & M. Coskun, 2018).

Asymmetric Synthesis and Chiral Applications

  • The research by Paizs et al. (2003) focused on the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones for the preparation of optically active (benzofuran-2-yl)carbinols, highlighting the application of this compound in producing chiral alcohols and diols, which are valuable in various chemical syntheses (Csaba Paizs et al., 2003).

properties

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSCWWHVZCNFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of hydroxypropiophenone (II) with chloroacetone (III) using potassium hydroxide in ethanol gives, by Stroemer-Schaefer condensation, 2-acetyl-3-ethylbenzofuran (IVj, R1 -R4 =H, R5 =C2H5, R6 =CH3) in a yield of about 80% (Belgian Patent Specification 553 621; (Chem. Abs. 5, 22016)).
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